
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one, also known as BMIA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an indenone derivative, and is synthesized through a series of reactions, including the condensation of 1,3-benzodioxol-5-ylacetic acid and 3-methylaniline. BMIA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including in vitro studies and animal studies. In vitro studies have examined the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on cell proliferation and apoptosis, as well as its ability to inhibit the growth of cancer cells. Animal studies have investigated the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on the cardiovascular system, as well as its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one is not completely understood. However, it is believed to act through a number of mechanisms, including inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, as well as modulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has also been shown to inhibit the expression of certain genes, such as cyclin D1 and c-Myc, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been studied for its biochemical and physiological effects. Studies have shown that 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one is able to inhibit the production of TNF-α and IL-6, as well as modulate the PI3K/Akt signaling pathway. It has also been shown to inhibit the growth of cancer cells in vitro, and to have therapeutic effects in animal models. In addition, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has several advantages for lab experiments. It is a relatively inexpensive compound, and is easily synthesized. It is also stable at room temperature and has a high solubility in water. Additionally, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been shown to have a variety of effects on cells and organisms, making it a useful tool for a variety of experiments.
However, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one also has some limitations. It is a synthetic compound, and as such its safety and toxicity have not been fully evaluated. Additionally, its mechanism of action is not completely understood, making it difficult to predict its effects in certain contexts.
Direcciones Futuras
The potential applications of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one are vast, and there are a number of future directions in which it could be explored. For example, further studies could be conducted to examine the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on other cell types, such as stem cells or immune cells. Additionally, its effects on other organisms, such as plants or insects, could be explored. Furthermore, its effects on chronic diseases, such as diabetes or cardiovascular disease, could be investigated. Finally, its potential as an anticancer drug could be further explored, with studies examining its efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one occurs in two steps. The first step involves the condensation of 1,3-benzodioxol-5-ylacetic acid and 3-methylaniline in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate, which is then reacted with acetic anhydride to form 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one. The overall reaction is shown below:
3-methylaniline + 1,3-benzodioxol-5-ylacetic acid → intermediate → intermediate + acetic anhydride → 2-(1,3-benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-14-5-4-6-16(11-14)24-22-17-7-2-3-8-18(17)23(25)21(22)15-9-10-19-20(12-15)27-13-26-19/h2-12,24H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBOVCZCTBHABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
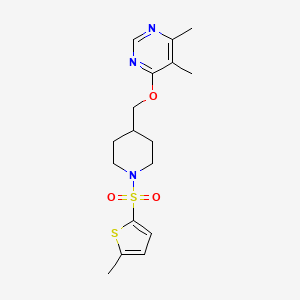
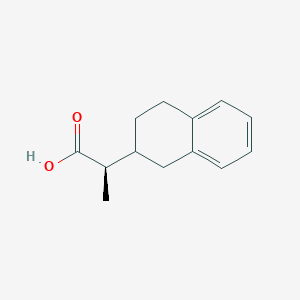
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
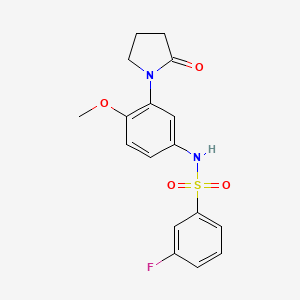

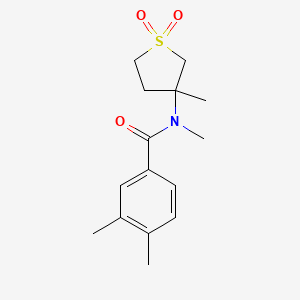

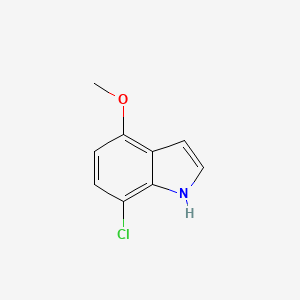
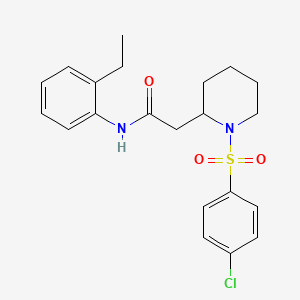

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)

